![molecular formula C22H25N5O B2682689 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034209-89-5](/img/structure/B2682689.png)
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide
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Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide, also known as CPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPPB is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a member of the opioid receptor family. In
Scientific Research Applications
Molecular Interactions and Antagonist Activities
Research on similar compounds, such as the antagonist with a piperidinyl and pyrazole core, has explored their molecular interactions with cannabinoid receptors, suggesting the importance of certain conformations and substituents in achieving antagonist activity. This includes the development of pharmacophore models and quantitative structure-activity relationship (QSAR) models to understand receptor binding and activity (Shim et al., 2002).
Heterocyclic Synthesis for Therapeutic Applications
Several studies focus on synthesizing novel heterocyclic derivatives involving piperidine and pyrazole scaffolds for therapeutic applications. This includes the design and synthesis of compounds with potential as Mycobacterium tuberculosis inhibitors, showcasing the importance of these structures in developing new treatments for infectious diseases (Jeankumar et al., 2013).
Antiviral Activity
Research into benzamide derivatives, including compounds structurally related to the query compound, has identified significant antiviral activities against avian influenza viruses. This highlights the potential utility of such compounds in addressing viral infections and the importance of structural modifications in enhancing biological activity (Hebishy et al., 2020).
properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c28-22(17-5-7-19(8-6-17)26-11-1-2-12-26)23-18-9-13-27(14-10-18)21-15-20(24-25-21)16-3-4-16/h1-2,5-8,11-12,15-16,18H,3-4,9-10,13-14H2,(H,23,28)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQVSEBSZWLKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide |
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